Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-5,7-9,11,16H,6,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOUTGGNTILOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride (such as benzoyl chloride) and 1,2,3,4-tetrahydronaphthalene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Friedel-Crafts acylation reaction, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring or the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-HT7 Receptor Ligands
Compounds like N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides (e.g., LP-44, M-919) exhibit potent 5-HT7 receptor agonism (Ki = 0.13–1.1 nM) due to their extended alkyl chains and arylpiperazine groups. Unlike this compound, these derivatives prioritize receptor selectivity over 5-HT1A, 5-HT2A, and D2 receptors (>100–1000-fold) via their hexanamide linker and aryl substitutions .
| Compound | Key Structural Features | 5-HT7 Activity (Ki, nM) | Selectivity Profile |
|---|---|---|---|
| LP-44 (M-919) | Piperazinehexanamide + methylthiophenyl | 0.13–1.1 | >200-fold over 5-HT1A, 5-HT2A |
| Phenyl(tetrahydronaphthalenyl)methanone | Phenyl + ketone | Not reported | N/A |
Anticancer Agents
Tetralin-6-ylpyridine and pyrimidine derivatives (e.g., 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone) demonstrate selective anticancer activity against liver cancer cells (IC50 = 1.01 µg/mL). The absence of a ketone-phenyl group in these compounds highlights the role of heterocyclic substituents (e.g., pyridine) in enhancing cytotoxicity compared to the parent methanone scaffold .
Anticoagulants
Flocoumafen, a 4-hydroxycoumarin derivative with a trifluoromethylphenyl-tetralin moiety, acts as a potent anticoagulant. Its structural complexity, including a benzopyranone ring and trifluoromethyl group, contrasts with this compound’s simplicity, underscoring how electron-withdrawing groups enhance bioactivity .
Physicochemical Properties
Lipophilicity
The hexanamide chain in 5-HT7 ligands increases lipophilicity (logP > 5), improving blood-brain barrier penetration compared to this compound (logP ≈ 3–4) .
Stability
Intramolecular hydrogen bonding in Schiff base derivatives (e.g., O1–H1···N1, 2.541 Å) enhances stability, whereas phenyl(tetrahydronaphthalenyl)methanone’s rigidity may limit metabolic degradation .
Biological Activity
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C_{24}H_{24}O
- Molecular Weight : 312.45 g/mol
- CAS Number : 94540-41-7
The compound features a phenyl group attached to a tetrahydronaphthalenone moiety, which contributes to its unique chemical and biological properties.
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of various enzymes and receptors, leading to several biological effects. Notably, it has been investigated for its potential anti-inflammatory and anticancer activities.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
2. Anticancer Activity
The compound has demonstrated potential in inhibiting cancer cell proliferation. Studies have reported that it can induce apoptosis in cancer cells through the activation of specific signaling pathways .
3. Neuroprotective Effects
This compound is also being explored for its neuroprotective properties. It may modulate neurotransmitter systems and provide protective effects against neurodegenerative conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzophenone | Benzophenone | Lacks tetrahydronaphthalene moiety; primarily used as a UV filter |
| Naphthalene Derivatives | Naphthalene | Share naphthalene core; varied biological activities based on substitutions |
This compound is unique due to its specific combination of functional groups that confer distinct biological activities compared to similar compounds.
Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of this compound in a murine model. The results indicated a significant reduction in inflammatory markers compared to control groups .
Study 2: Anticancer Properties
In vitro studies conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was associated with the modulation of apoptotic pathways involving caspase activation .
Q & A
What are the common synthetic routes for synthesizing Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone derivatives?
Level: Basic
Methodological Answer:
Derivatives are typically synthesized via condensation reactions or acylation. For example, Schiff base derivatives can be prepared by reacting 1,2,3,4-tetrahydronaphthalen-1-amine with carbonyl-containing compounds like (2-hydroxy-5-methylphenyl)(phenyl)methanone in methanol, followed by intramolecular cyclization to stabilize the structure through hydrogen bonding . Acylation of tetrahydronaphthalene precursors with benzoyl chlorides or ketones under anhydrous conditions is another route, often monitored by TLC and purified via column chromatography .
How is the crystal structure of this compound derivatives characterized?
Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, crystallographic data for related compounds (e.g., [2-Benzyl-3-(naphthalen-1-yl)-2,3-dihydro-1,2-oxazole derivatives) reveal monoclinic systems (space group P21/n) with unit cell parameters a = 14.4105 Å, b = 10.9408 Å, c = 16.0924 Å, and β = 94.235°. Data refinement using software like SHELXL achieves R factors < 0.054, ensuring precise bond length and angle measurements .
What challenges arise in achieving enantioselective synthesis of tetrahydronaphthalene-based ketones?
Level: Advanced
Methodological Answer:
Enantioselectivity requires chiral catalysts. For instance, iridium-catalyzed hydrogenation of cyclic enamides (e.g., (R)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide) achieves >99% enantiomeric excess (ee) using chiral phosphine ligands. Key challenges include controlling steric hindrance at the tetrahydronaphthalene ring and optimizing reaction temperature (20–40°C) to prevent racemization . Advanced NMR and chiral HPLC are critical for ee validation .
How do intramolecular hydrogen bonds influence the stability of these compounds?
Level: Advanced
Methodological Answer:
Intramolecular hydrogen bonds (e.g., O–H⋯N in Schiff bases) enhance stability by forming six-membered rings. For example, in 4-methyl-2-[(E)-phenyl(1,2,3,4-tetrahydronaphthalen-1-ylimino)methyl]phenol, the O1–H1⋯N1 bond (2.541 Å) is shorter than the van der Waals radii sum (3.07 Å), indicating strong stabilization. Computational studies (DFT) can quantify bond strength, while IR spectroscopy identifies shifts in O–H stretches (e.g., ~3200 cm⁻¹) .
What spectroscopic techniques confirm the structural conformation of these compounds?
Level: Basic
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm). NOESY confirms spatial proximity of hydrogens in rigid tetrahydronaphthalene rings .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., m/z 495.55 for C34H25NO3) with <5 ppm error .
- IR : Carbonyl stretches (C=O) appear at ~1680–1720 cm⁻¹ .
How are anti-inflammatory properties of tetrahydronaphthalene derivatives evaluated in vitro?
Level: Advanced
Methodological Answer:
Compounds like brodifacoum are tested for LPS-induced NO suppression in macrophages (e.g., RAW 264.7 cells). Cells are pre-treated with derivatives (1–50 µM), followed by LPS stimulation. NO levels are quantified via Griess assay (absorbance at 540 nm). IC50 values are calculated using nonlinear regression, with dexamethasone as a positive control. Western blotting further examines iNOS and COX-2 protein downregulation .
What computational strategies predict the pharmacological potential of these derivatives?
Level: Advanced
Methodological Answer:
- QSAR : Quantitative Structure-Activity Relationship models correlate substituent electronegativity (e.g., trifluoromethyl groups) with bioactivity. Descriptors like logP and polar surface area are calculated using ChemAxon .
- Molecular Docking : Autodock Vina simulates binding to targets (e.g., 5-HT7 receptors). Ligand structures are optimized with Gaussian09 (B3LYP/6-31G*), and docking scores (∆G) < −7 kcal/mol indicate strong binding .
What safety protocols are essential when handling tetrahydronaphthalene derivatives?
Level: Basic
Methodological Answer:
Refer to SDS guidelines:
- Use PPE (gloves, goggles) to avoid dermal/ocular contact.
- Work in fume hoods to prevent inhalation (compounds may irritate respiratory systems).
- First aid: For accidental exposure, rinse with water for 15 minutes and seek medical attention. Provide SDS sheets to healthcare providers, noting CAS 1169-61-5 for toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
